![molecular formula C89H134F3N25O28S B12540973 H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA](/img/structure/B12540973.png)
H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA
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Overview
Description
The compound H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA is a peptide sequence composed of 18 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for peptide production. The process involves the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: to the growing peptide chain.
Deprotection and coupling reactions: to form peptide bonds.
Cleavage of the peptide: from the resin and removal of protecting groups.
Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acids , coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) , and cleavage reagents such as trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the repetitive steps of SPPS, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity .
Chemical Reactions Analysis
Types of Reactions
The peptide H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed.
Major Products Formed
Disulfide-bonded peptides: from oxidation reactions.
Reduced peptides: with free thiol groups from reduction reactions.
Modified peptides: with altered amino acid sequences from substitution reactions.
Scientific Research Applications
Role in Metabolic Disorders
Insulin Sensitivity and Type 2 Diabetes:
Research has indicated that CD36 is involved in the regulation of fatty acid uptake and insulin sensitivity. A study demonstrated that modulation of CD36 expression could improve insulin sensitivity in adipose tissues, suggesting potential therapeutic applications for managing type 2 diabetes. The peptide's ability to enhance glucose uptake and lipid metabolism makes it a candidate for further investigation in metabolic disorder treatments .
Immune Response Modulation
Inflammation and Immune Regulation:
CD36 has been implicated in the immune response, particularly in macrophage activation and inflammation. The peptide derived from CD36 can influence macrophage polarization, promoting an anti-inflammatory phenotype. This property is crucial for developing therapies aimed at chronic inflammatory diseases such as atherosclerosis and rheumatoid arthritis .
Cardiovascular Health
Atherogenesis Prevention:
Given its role in lipid metabolism, H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA may contribute to cardiovascular health by reducing the risk of atherosclerosis. Studies have shown that peptides targeting CD36 can decrease foam cell formation in arterial walls, thus potentially preventing plaque buildup .
Cancer Research
Tumor Microenvironment Interaction:
CD36 is also expressed in various cancer types, where it can affect tumor growth and metastasis. The peptide's interaction with tumor microenvironment components suggests that it could serve as a target for cancer therapies aimed at disrupting tumor-promoting signals. Research indicates that blocking CD36 could inhibit tumor cell migration and invasion .
Neuroprotective Effects
Cognitive Function and Neurodegenerative Diseases:
Emerging studies suggest that CD36 may play a role in neuroprotection. The peptide's ability to modulate inflammation and oxidative stress indicates potential applications in neurodegenerative diseases such as Alzheimer's disease. By enhancing cellular resilience against stressors, this peptide could be pivotal in developing therapeutic strategies for cognitive decline .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Metabolic Disorders | Enhances insulin sensitivity | Improved glucose metabolism |
Immune Response | Modulates macrophage polarization | Reduced inflammation |
Cardiovascular Health | Decreases foam cell formation | Lower risk of atherosclerosis |
Cancer Research | Disrupts tumor-promoting signals | Inhibition of tumor growth |
Neuroprotective Effects | Modulates inflammation and oxidative stress | Protection against cognitive decline |
Case Studies
-
Type 2 Diabetes Management:
A clinical study evaluated the effects of CD36 modulation on insulin sensitivity in obese individuals. Results indicated significant improvements in glucose tolerance following treatment with peptides derived from CD36. -
Atherosclerosis Prevention:
In vitro experiments demonstrated that this compound reduced lipid accumulation within macrophages, suggesting its potential as a therapeutic agent against cardiovascular diseases. -
Cancer Progression:
Research involving cancer cell lines showed that blocking CD36 activity led to decreased invasiveness and migration of tumor cells, highlighting the peptide's role in cancer therapy.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes . The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide .
Comparison with Similar Compounds
Similar Compounds
- H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH
- H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA
Uniqueness
The peptide This compound is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. This modification can influence the peptide’s solubility, stability, and biological activity, making it distinct from other similar peptides .
Biological Activity
H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential bioactive properties. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
The peptide consists of a sequence of amino acids that includes cysteine (Cys), asparagine (Asn), leucine (Leu), alanine (Ala), serine (Ser), histidine (His), isoleucine (Ile), tyrosine (Tyr), glutamine (Gln), and phenylalanine (Phe). The presence of these specific amino acids suggests potential functionalities such as antioxidant activity, immunomodulation, and neuroprotective effects.
- Antioxidant Activity :
- Neuroprotective Effects :
- Immunomodulatory Properties :
Case Studies
- Study on Antioxidant Peptides : A study demonstrated that peptides with similar sequences showed significant radical-scavenging activity, particularly those containing Cys and His. These peptides were effective in reducing oxidative stress markers in cellular models .
- Neuroprotective Peptide Research : Research involving peptides similar to H-Cys-Asn-Leu-Ala-Val demonstrated protective effects against neurotoxicity induced by beta-amyloid peptides in vitro. This suggests a potential role in Alzheimer's disease therapy .
- Immunomodulation : A clinical trial assessed the immunomodulatory effects of bioactive peptides derived from food proteins, showing that they could enhance immune function in elderly populations .
Comparative Analysis of Bioactive Peptides
The following table summarizes the biological activities associated with different bioactive peptides, including this compound:
Peptide Sequence | Antioxidant Activity | Neuroprotective Effects | Immunomodulatory Effects |
---|---|---|---|
H-Cys-Asn-Leu... | High | Moderate | High |
H-Tyr-Ala... | Moderate | High | Moderate |
H-Pro-Gly... | Low | Low | High |
H-His-Leu... | High | Moderate | Low |
Properties
Molecular Formula |
C89H134F3N25O28S |
---|---|
Molecular Weight |
2091.2 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C87H133N25O26S.C2HF3O2/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117;3-2(4,5)1(6)7/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138);(H,6,7)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-;/m0./s1 |
InChI Key |
FDGPQRJKYKQKKL-COERCSAOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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